molecular formula C9H13N3O2 B1417899 ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate CAS No. 926926-62-7

ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B1417899
CAS No.: 926926-62-7
M. Wt: 195.22 g/mol
InChI Key: PMOHZPNLNJKKRE-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a versatile small molecule scaffold used in various fields of scientific research. This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of “ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate” are currently unknown. This compound is a member of the pyrazolopyridine family , which has been studied for their diverse biological activities.

Mode of Action

Pyrazolopyridines, in general, are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by this compound. Pyrazolopyridines are known to be involved in a wide range of biological processes , but the specific pathways influenced by this compound remain to be determined.

Pharmacokinetics

The compound’s physicochemical properties suggest high gi absorption and it is predicted to be a p-gp substrate . These properties could impact the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of biological activities associated with the pyrazolopyridine family , this compound could potentially have a wide range of effects

Biochemical Analysis

Biochemical Properties

Ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes, making this compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, this compound can alter metabolic pathways, leading to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in enzyme activity, which in turn affects downstream signaling pathways and cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo chemical degradation, leading to a decrease in its biological activity. In some cases, the degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be transported into cells via membrane transporters and subsequently distributed to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate, which is then cyclized with a suitable aldehyde or ketone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolopyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOHZPNLNJKKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659438
Record name Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926926-62-7
Record name Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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